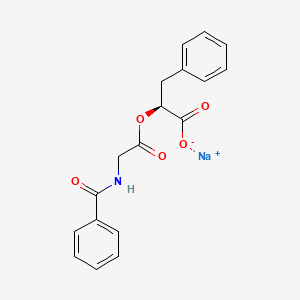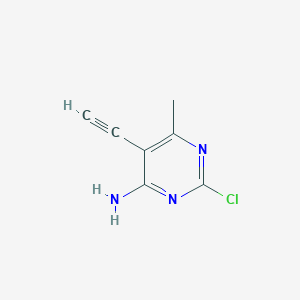![molecular formula C9H18N2O3 B13027858 tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl group, an azetidine ring, and an aminooxy functional group
Preparation Methods
The synthesis of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminooxy group: This step often involves the use of reagents such as hydroxylamine derivatives.
tert-Butyl protection: The tert-butyl group can be introduced using tert-butyl esters or tert-butyl chloride under suitable conditions
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under suitable conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate
These compounds share similar structural features but differ in the size and nature of the ring system.
Properties
Molecular Formula |
C9H18N2O3 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(aminooxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
ZFPYRTPACWKFOJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CON |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)





![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)

